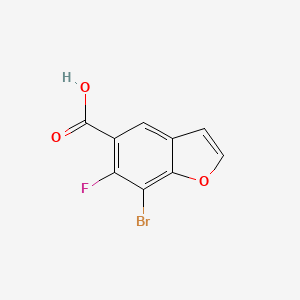

7-Bromo-6-fluoro-benzofuran-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Bromo-6-fluoro-benzofuran-5-carboxylic acid is a chemical compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals

作用機序

Mode of Action

Benzofuran derivatives have been found to interact with their targets in a variety of ways, leading to their diverse biological activities .

Biochemical Pathways

Benzofuran derivatives can affect a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The pharmacokinetic properties of benzofuran derivatives can vary widely depending on their specific structures .

Result of Action

Benzofuran derivatives can have a variety of effects at the molecular and cellular level due to their diverse biological activities .

Action Environment

Like all compounds, the action of benzofuran derivatives can be influenced by a variety of environmental factors .

生化学分析

Biochemical Properties

For example, some benzofuran derivatives have shown inhibitory effects on Src kinase .

Cellular Effects

Benzofuran derivatives have been reported to exhibit a variety of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzofuran derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-fluoro-benzofuran-5-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. This process can be achieved through one-pot etherification and dehydrative cyclization. Another method involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions: 7-Bromo-6-fluoro-benzofuran-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted benzofuran derivatives.

科学的研究の応用

Medicinal Chemistry

-

Anticancer Research :

- Mechanism of Action : The compound has shown potential in inhibiting key enzymes involved in cancer cell proliferation, such as glycogen synthase kinase-3 beta (GSK-3β). Studies indicate that benzofuran derivatives can exhibit significant antiproliferative effects against various cancer cell lines, including pancreatic cancer cells like MiaPaCa-2 and BXPC-3 .

- Case Study : In a study involving several benzofuran derivatives, compounds with specific substituents demonstrated IC50 values in the low nanomolar range for GSK-3β inhibition, indicating potent anticancer activity .

- Pharmacological Studies :

-

Antimicrobial Activity :

- Research indicates that benzofuran derivatives possess antimicrobial properties. For instance, compounds derived from similar scaffolds have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, showing promising results with low minimum inhibitory concentrations (MIC) .

Chemical Biology

The compound is studied for its impact on cellular processes and signaling pathways. Its unique structure allows researchers to explore its role in various biochemical interactions, potentially leading to new therapeutic strategies.

Material Science

7-Bromo-6-fluoro-benzofuran-5-carboxylic acid is also being explored as a building block for functional materials. Its chemical properties make it suitable for synthesizing more complex derivatives that may have applications in various industrial processes.

類似化合物との比較

- 6-Bromo-5-fluoro-benzofuran-4-carboxylic acid

- 7-Chloro-6-fluoro-benzofuran-5-carboxylic acid

- 7-Bromo-6-chloro-benzofuran-5-carboxylic acid

Comparison: 7-Bromo-6-fluoro-benzofuran-5-carboxylic acid is unique due to the specific positioning of bromine and fluorine atoms, which can significantly influence its reactivity and biological activities. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for research and development .

生物活性

7-Bromo-6-fluoro-benzofuran-5-carboxylic acid is a compound belonging to the benzofuran family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This compound features a unique substitution pattern that enhances its reactivity and interaction with biological targets, making it an interesting subject for research.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₄BrF O₂, with a molecular weight of approximately 259.03 g/mol. The compound's structure includes:

- A bromine atom at the 7th position.

- A fluorine atom at the 6th position.

- A carboxylic acid group at the 5th position.

This specific arrangement contributes to its distinct chemical properties and biological activities.

Anticancer Properties

Research indicates that benzofuran derivatives, including this compound, exhibit significant anticancer activity. For instance, studies have shown that benzofuran compounds can inhibit various cancer cell lines, such as breast, lung, and prostate cancer cells.

In vitro studies have demonstrated that this compound may inhibit key signaling pathways involved in cancer cell proliferation. For example, it has been suggested that the compound could inhibit sodium ion influx in cardiac tissues, which may also translate to effects on cancer cell metabolism and proliferation .

The mechanism of action for this compound likely involves its interaction with specific enzymes or receptors. The presence of bromine and fluorine enhances its binding affinity to certain biological targets, potentially leading to inhibition or activation of critical pathways involved in disease processes.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals its unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 7-Bromo-2-benzofurancarboxylic acid | Bromine at position 7 | Different substitution pattern |

| 5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid | Methoxy group at position 7 | Distinct electronic properties |

| 7-Bromo-1-benzofuran-2-carboxylic acid | Bromine at position 7 | Different carboxylic acid positioning |

The combination of halogen substituents (bromine and fluorine) enhances the compound's reactivity and interaction potential compared to similar compounds.

In Vitro Studies

A study focused on the anticancer activity of benzofuran derivatives demonstrated that compounds structurally related to this compound exhibited varying degrees of cytotoxicity against different cancer cell lines. The results indicated that modifications in the structure significantly influenced their biological activity. For instance, introducing specific functional groups could enhance anticancer efficacy by improving binding interactions with target proteins .

In Vivo Studies

Further investigations into the in vivo effects of benzofuran derivatives revealed promising results in murine models. These studies showed that certain derivatives could significantly reduce tumor growth without adverse effects on body weight or vital organ size, indicating a favorable therapeutic index for potential clinical applications .

特性

IUPAC Name |

7-bromo-6-fluoro-1-benzofuran-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrFO3/c10-6-7(11)5(9(12)13)3-4-1-2-14-8(4)6/h1-3H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBAGRYHUWPTEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C(C(=C(C=C21)C(=O)O)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。